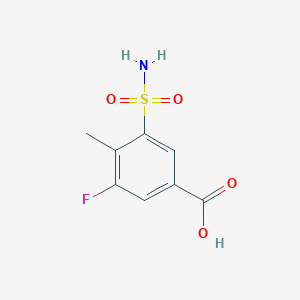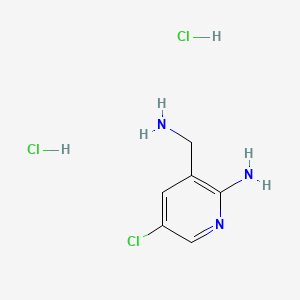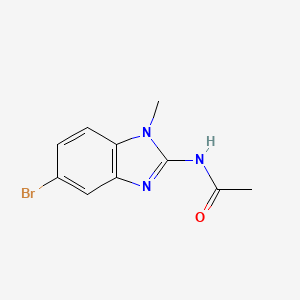![molecular formula C7H7FN2O2 B13514407 N-[(5-fluoro-6-methoxypyridin-3-yl)methylidene]hydroxylamine](/img/structure/B13514407.png)
N-[(5-fluoro-6-methoxypyridin-3-yl)methylidene]hydroxylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(5-fluoro-6-methoxypyridin-3-yl)methylidene]hydroxylamine is a chemical compound with the molecular formula C7H7FN2O2 and a molecular weight of 170.14 g/mol . This compound is characterized by the presence of a fluorine atom, a methoxy group, and a hydroxylamine functional group attached to a pyridine ring. It is used in various scientific research applications, particularly in the fields of chemistry and pharmaceuticals .
Vorbereitungsmethoden
The synthesis of N-[(5-fluoro-6-methoxypyridin-3-yl)methylidene]hydroxylamine typically involves the reaction of 5-fluoro-6-methoxypyridine-3-carbaldehyde with hydroxylamine hydrochloride under specific reaction conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction. The product is then purified by recrystallization or column chromatography .
Analyse Chemischer Reaktionen
N-[(5-fluoro-6-methoxypyridin-3-yl)methylidene]hydroxylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: It can be reduced to form amines or other reduced products.
Wissenschaftliche Forschungsanwendungen
N-[(5-fluoro-6-methoxypyridin-3-yl)methylidene]hydroxylamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a precursor for pharmaceutical compounds.
Industry: It is used in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of N-[(5-fluoro-6-methoxypyridin-3-yl)methylidene]hydroxylamine involves its interaction with specific molecular targets and pathways. The hydroxylamine group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The fluorine and methoxy groups can enhance the compound’s binding affinity and selectivity for certain targets.
Vergleich Mit ähnlichen Verbindungen
N-[(5-fluoro-6-methoxypyridin-3-yl)methylidene]hydroxylamine can be compared with other similar compounds such as:
N-[(5-chloro-6-methoxypyridin-3-yl)methylidene]hydroxylamine: Similar structure but with a chlorine atom instead of fluorine.
N-[(5-fluoro-6-ethoxypyridin-3-yl)methylidene]hydroxylamine: Similar structure but with an ethoxy group instead of methoxy.
N-[(5-fluoro-6-methoxypyridin-3-yl)methylidene]hydrazine: Similar structure but with a hydrazine group instead of hydroxylamine. These compounds share similar chemical properties but differ in their reactivity and biological activities due to the presence of different substituents
Eigenschaften
Molekularformel |
C7H7FN2O2 |
|---|---|
Molekulargewicht |
170.14 g/mol |
IUPAC-Name |
(NE)-N-[(5-fluoro-6-methoxypyridin-3-yl)methylidene]hydroxylamine |
InChI |
InChI=1S/C7H7FN2O2/c1-12-7-6(8)2-5(3-9-7)4-10-11/h2-4,11H,1H3/b10-4+ |
InChI-Schlüssel |
ZINNHSSSGZCWLD-ONNFQVAWSA-N |
Isomerische SMILES |
COC1=C(C=C(C=N1)/C=N/O)F |
Kanonische SMILES |
COC1=C(C=C(C=N1)C=NO)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(2-Chloro-1,3-thiazol-4-yl)methyl]phosphonicacid](/img/structure/B13514336.png)
![(Cyclobutylmethyl)[(2-fluoro-5-methylphenyl)methyl]amine](/img/structure/B13514337.png)
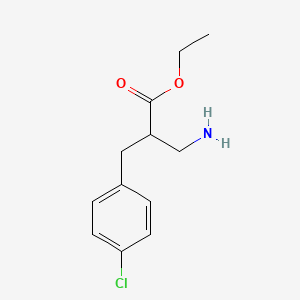
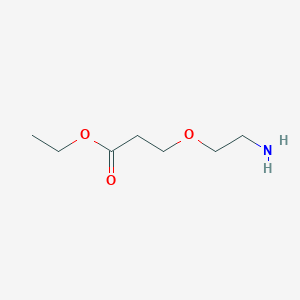
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-4,4,4-trifluorobutanoic acid](/img/structure/B13514362.png)
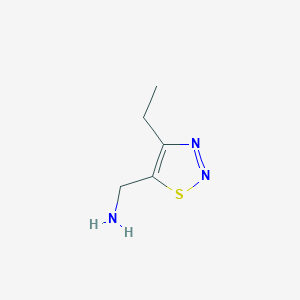
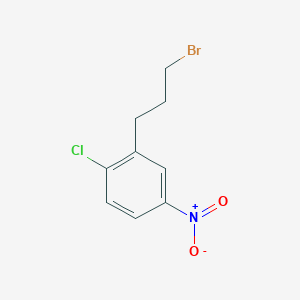
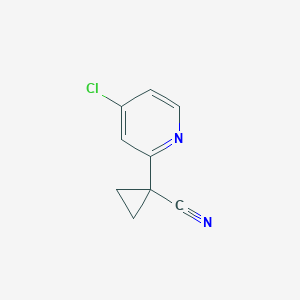
![methyl 2-amino-3-[1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]propanoate dihydrochloride](/img/structure/B13514395.png)
